

Application Notes and Protocols: Reboxetine Mesylate for In Vivo Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Reboxetine**

Cat. No.: **B1679249**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Reboxetine mesylate is a potent and selective norepinephrine (noradrenaline) reuptake inhibitor (NRI) used in pharmacological research to study the role of the noradrenergic system in various physiological and pathological processes, including depression.[1][2][3] For in vivo studies, proper dissolution and formulation of **reboxetine** mesylate are critical to ensure accurate dosing, bioavailability, and minimal vehicle-induced effects. These application notes provide detailed protocols for the preparation of **reboxetine** mesylate solutions for administration in animal models.

Physicochemical Properties

- Molecular Formula: $C_{19}H_{23}NO_3 \cdot CH_4O_3S$ [4]
- Molecular Weight: 409.5 g/mol [4][5][6]
- Appearance: Crystalline solid[7]

Solubility Data

Reboxetine mesylate exhibits solubility in a range of solvents suitable for in vivo research. The choice of solvent or vehicle system is dependent on the required concentration, route of

administration, and the specific experimental design. Ultrasonic assistance may be required to achieve complete dissolution.[8]

Solvent/Vehicle System	Solubility	Notes	Source(s)
Water	~50-100 mM (~20.5-41 mg/mL)	May require sonication.[5][6][8]	[4][5][6][8]
DMSO (Dimethyl Sulfoxide)	~82-100 mg/mL (~200-244 mM)	Often used as a primary solvent for stock solutions.[4][7][8]	[4][6][7][8]
PBS (Phosphate-Buffered Saline, pH 7.2)	~10-110 mg/mL	A common vehicle for injection.[7][8]	[7][8]
Ethanol	~5 mg/mL	Less commonly used as a primary solvent. [7]	[7]
10% DMSO >> 90% Saline	≥ 5 mg/mL	A common two-step dilution method.	[8]
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% Saline	≥ 5 mg/mL	A vehicle system for improving solubility and stability.	[8]
10% DMSO >> 90% Corn Oil	≥ 5 mg/mL	Suitable for oral or subcutaneous administration where a lipid vehicle is preferred.	[8]

Experimental Protocols

4.1. Preparation of a Stock Solution in DMSO (10 mg/mL)

This protocol describes the preparation of a concentrated stock solution that can be diluted further for final dosing.

Materials:

- **Reboxetine** mesylate powder
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)

Procedure:

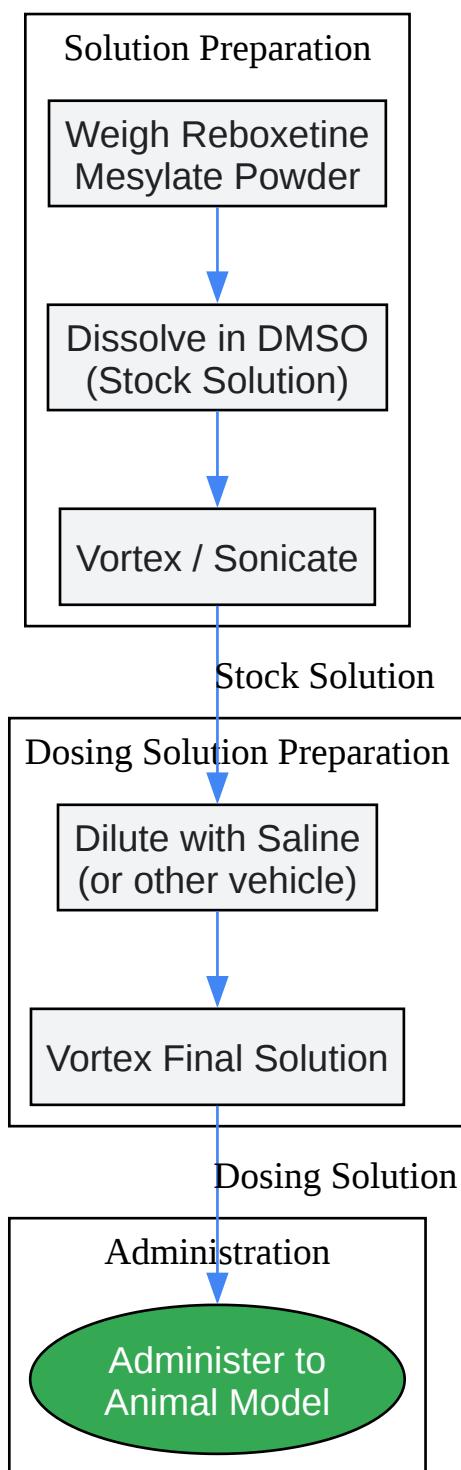
- Weigh the desired amount of **reboxetine** mesylate powder in a sterile container. For a 10 mg/mL stock solution, weigh 10 mg of the compound.
- Add the appropriate volume of DMSO. For a 10 mg/mL solution, add 1 mL of DMSO.
- Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
- If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.
- Store the stock solution at -20°C or -80°C for long-term storage.^[8]

4.2. Preparation of a Dosing Solution for Intraperitoneal (i.p.) Injection (e.g., 1 mg/mL in Saline)

This protocol involves diluting a DMSO stock solution with saline for a final dosing solution with a low percentage of DMSO.

Materials:

- **Reboxetine** mesylate stock solution in DMSO (e.g., 10 mg/mL)
- Sterile saline (0.9% NaCl)

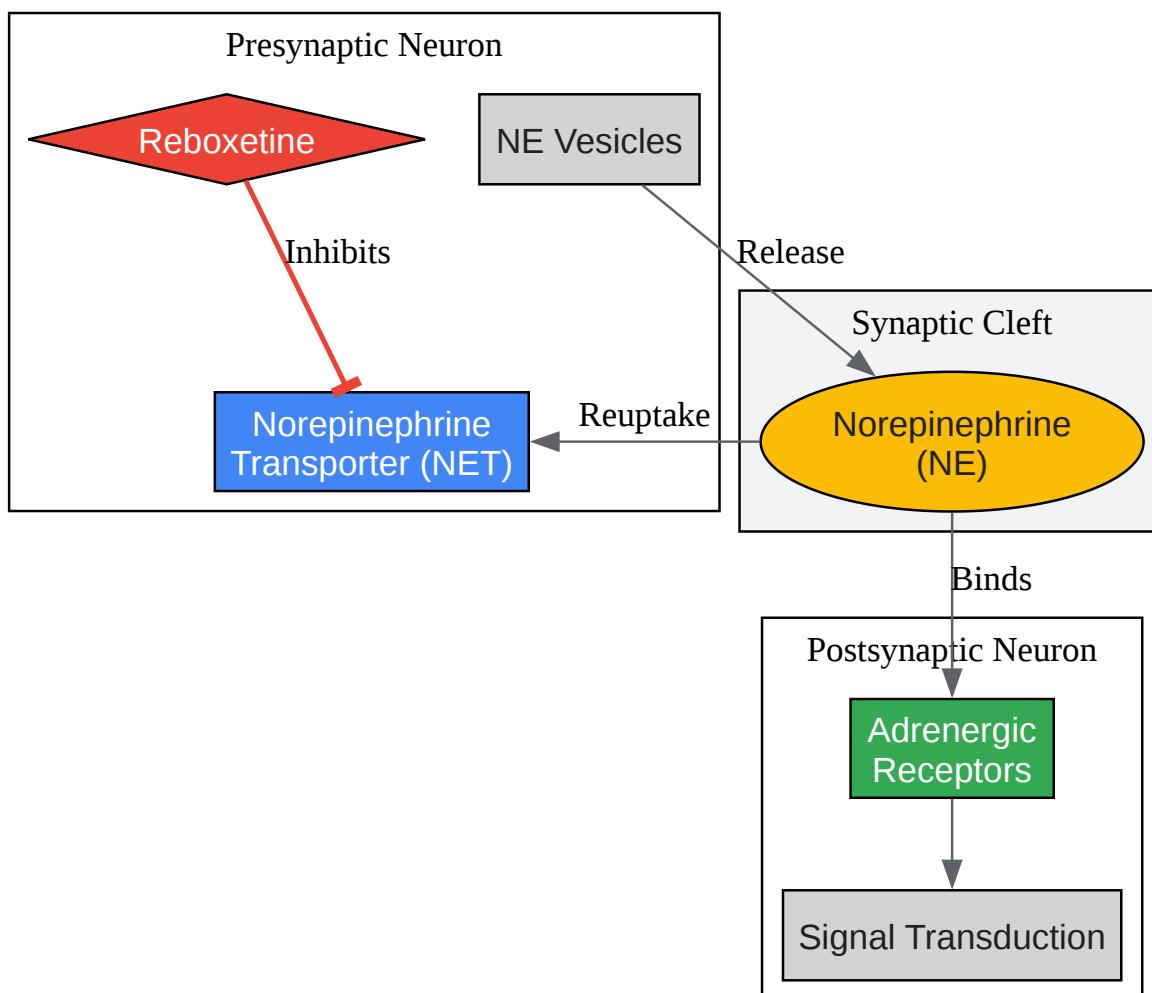

- Sterile conical tubes
- Vortex mixer

Procedure:

- Thaw the **reboxetine** mesylate stock solution.
- Calculate the required volumes. To prepare 1 mL of a 1 mg/mL dosing solution, you will need 100 μ L of the 10 mg/mL stock solution and 900 μ L of sterile saline.
- Add the sterile saline to a sterile conical tube.
- While vortexing the saline, slowly add the **reboxetine** mesylate stock solution. This gradual addition helps to prevent precipitation of the compound.
- Vortex the final solution for another 30 seconds to ensure it is homogenous.
- Visually inspect the solution for any precipitation. If precipitation occurs, a different vehicle system may be required.
- It is recommended to prepare aqueous solutions fresh daily and not to store them for more than one day.^[7]

Experimental Workflow

The following diagram illustrates the general workflow for preparing a **reboxetine** mesylate dosing solution for in vivo studies.


[Click to download full resolution via product page](#)

Caption: Workflow for **Reboxetine** Mesylate Solution Preparation.

Mechanism of Action: Norepinephrine Reuptake Inhibition

Reboxetine selectively blocks the norepinephrine transporter (NET), which is responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[1][2][9] This inhibition leads to an increased concentration and prolonged presence of norepinephrine in the synapse, enhancing noradrenergic signaling.

The following diagram illustrates the signaling pathway affected by **reboxetine**.

[Click to download full resolution via product page](#)

Caption: **Reboxetine's Mechanism of Action at the Synapse.**

Storage and Stability

- Solid Compound: Store **reboxetine** mesylate powder at +4°C under desiccating conditions for up to 12 months.[5]
- Stock Solutions: DMSO stock solutions should be stored at -20°C or -80°C and are stable for at least one month at -20°C and six months at -80°C.[8]
- Aqueous Solutions: It is highly recommended to prepare aqueous dilutions fresh for each experiment. Do not store aqueous solutions for more than one day, as the compound may precipitate or degrade.[7]

In Vivo Dosing Considerations

- Route of Administration: Intraperitoneal (i.p.) injection is a common route of administration in rodent models.[8] Oral administration is also possible.[10]
- Dosage: Dosages can vary depending on the animal model and the intended effect. Studies in mice have used doses such as 3 mg/kg and 30 mg/kg (i.p.) to observe antidepressant-like effects.[8] In rats, doses of 3 and 5 mg/kg (i.p.) have been shown to increase extracellular norepinephrine levels.[11]
- Vehicle Control: It is crucial to include a vehicle control group in the experimental design to account for any effects of the solvent mixture. The vehicle control group should receive the same volume of the vehicle without the dissolved **reboxetine** mesylate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. psychscenehub.com [psychscenehub.com]
- 2. Reboxetine | C19H23NO3 | CID 127151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]
- 5. Reboxetine mesylate, Noradrenaline reuptake inhibitor (CAS 98769-84-7) | Abcam [abcam.com]
- 6. rndsystems.com [rndsystems.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. In vivo potentiation of reboxetine and citalopram effect on extracellular noradrenaline in rat brain by α 2-adrenoceptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Reboxetine Mesylate for In Vivo Studies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1679249#protocol-for-dissolving-reboxetine-mesylate-for-in-vivo-studies>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com